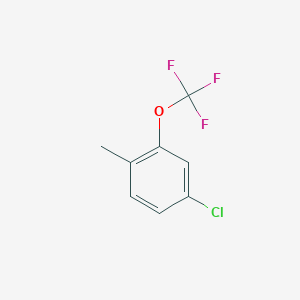
4-クロロ-1-メチル-2-(トリフルオロメトキシ)ベンゼン
概要
説明
4-Chloro-1-methyl-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a trifluoromethoxy group (-OCF3), a chlorine atom, and a methyl group attached to a benzene ring.
科学的研究の応用
4-Chloro-1-methyl-2-(trifluoromethoxy)benzene has several scientific research applications:
Safety and Hazards
The compound has several hazard statements including H225 - Highly flammable liquid and vapor, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include P210 - Keep away from heat/sparks/open flames/hot surfaces, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the use of trifluoromethyl sulfonates or trifluoromethyl ethers as the trifluoromethylating agents .
Industrial Production Methods
Industrial production of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene may involve large-scale trifluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
4-Chloro-1-methyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .
作用機序
The mechanism of action of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, the trifluoromethoxy group can enhance the lipophilicity and membrane permeability of drug molecules, facilitating their interaction with biological targets. The chlorine and methyl groups can also influence the compound’s binding affinity and selectivity for specific molecular targets .
類似化合物との比較
Similar Compounds
1-Chloro-4-(trifluoromethoxy)benzene: Similar structure but lacks the methyl group.
4-Chloro-2-(trifluoromethoxy)aniline: Contains an amino group instead of a methyl group.
4-Chloro-1-methyl-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group
Uniqueness
4-Chloro-1-methyl-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of compounds with enhanced biological activity and stability .
特性
IUPAC Name |
4-chloro-1-methyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYACNKSSYRCFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


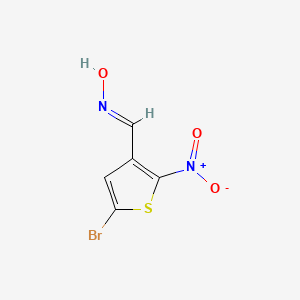
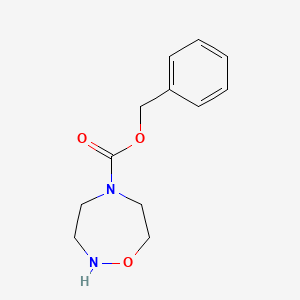
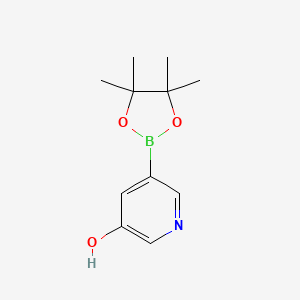
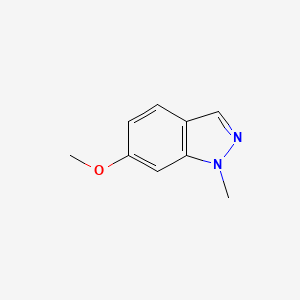
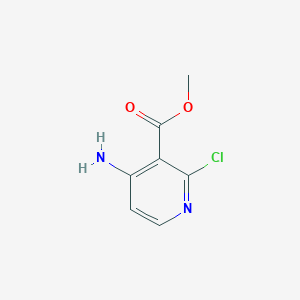
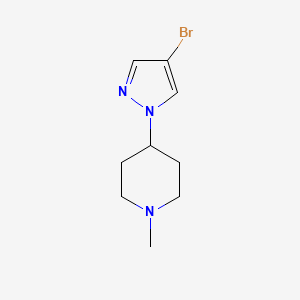
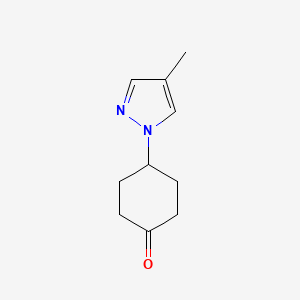
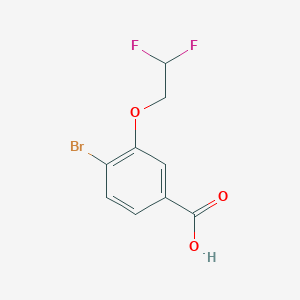
![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)
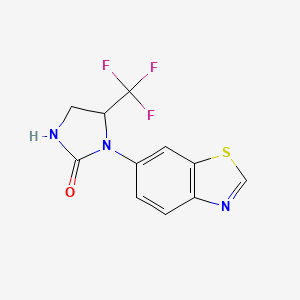
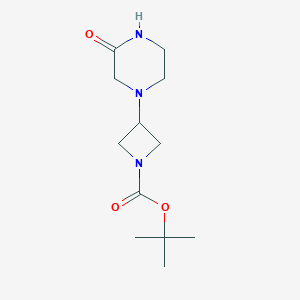
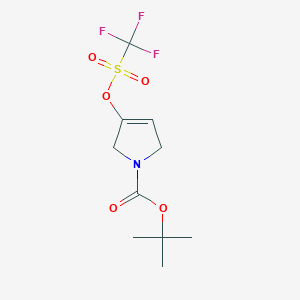
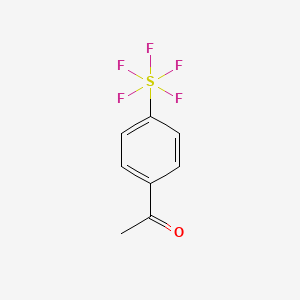
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
